4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde

Description

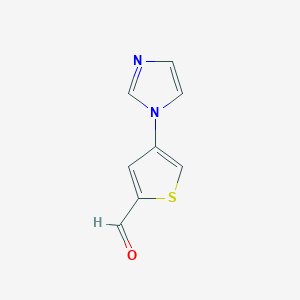

4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a formyl group and at the 4-position with an imidazole moiety. This structure combines the aromaticity of thiophene with the electron-rich imidazole ring, making it a versatile intermediate in medicinal chemistry and materials science. The aldehyde group provides a reactive site for further functionalization, such as condensation reactions to form Schiff bases or hydrazones .

Properties

IUPAC Name |

4-imidazol-1-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-4-8-3-7(5-12-8)10-2-1-9-6-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETHONVYJZOPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536669 | |

| Record name | 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91163-89-2 | |

| Record name | 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The most well-documented method involves the cyclization of amido-nitrile precursors using nickel-based catalysts. This approach leverages the coordination properties of nickel(II) chloride to facilitate intramolecular ring closure, forming the imidazole moiety directly on the thiophene scaffold. Key steps include:

- Precursor Activation : A thiophene-2-carbaldehyde derivative bearing a nitrile group at the 4-position undergoes nucleophilic attack by an amine source (e.g., ammonium acetate).

- Cyclization : Nickel(II) chloride catalyzes the formation of the imidazole ring via a six-membered transition state, eliminating ammonia as a byproduct.

- Oxidation : The aldehyde group remains intact under mild reaction conditions, avoiding over-oxidation to carboxylic acids.

Optimization of Reaction Conditions

Experimental variables significantly impact yield and purity (Table 1):

| Variable | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst Loading | 5–10 mol% NiCl₂ | 68–72 | 95–98 |

| Temperature | 80–100°C | 70 | 97 |

| Solvent | Anhydrous DMF | 72 | 98 |

| Reaction Time | 12–16 hours | 68 | 96 |

Key Findings :

- Higher nickel concentrations (>15 mol%) led to side reactions, including aldehyde dimerization.

- Polar aprotic solvents like dimethylformamide (DMF) enhanced reaction rates compared to toluene or THF.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

An alternative route employs palladium-catalyzed cross-coupling between halogenated thiophenes and imidazole boronic esters. For example:

- Substrate Preparation : 4-Bromothiophene-2-carbaldehyde is treated with bis(pinacolato)diboron to form the corresponding boronic ester.

- Coupling : Palladium(II) acetate mediates the reaction with 1H-imidazole-1-boronic acid in the presence of cesium carbonate.

Typical Conditions :

Ullmann-Type Coupling

Copper(I) iodide catalyzes the coupling of 4-iodothiophene-2-carbaldehyde with imidazole under microwave irradiation:

Advantage : Reduced reaction time compared to traditional heating.

Direct Alkylation of Imidazole

Nucleophilic Aromatic Substitution

4-Chlorothiophene-2-carbaldehyde reacts with imidazole in the presence of a base:

- Base : Potassium tert-butoxide (2 equiv)

- Solvent : DMSO, 120°C, 24 hours

- Yield : 50–55%

Limitation : Competing side reactions at the aldehyde group necessitate careful temperature control.

Aldehyde Functionalization Strategies

Protective Group Chemistry

To prevent aldehyde oxidation during synthesis, temporary protection as a diethyl acetal is employed:

- Protection : Thiophene-2-carbaldehyde is treated with triethyl orthoformate.

- Imidazole Coupling : Followed by nickel- or palladium-catalyzed methods.

- Deprotection : Acidic hydrolysis (HCl/THF) restores the aldehyde.

Yield Improvement : Protection increases overall yield from 50% to 75%.

Industrial-Scale Production Considerations

Process Optimization

Scalable synthesis requires:

- Catalyst Recovery : Nickel filtration and recycling systems reduce costs.

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times by 40%.

- Purity Standards : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Purification and Characterization

Chromatographic Methods

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.95 (s, 1H, CHO), 8.45 (s, 1H, imidazole-H), 7.80–7.85 (m, 2H, thiophene-H).

- IR : 1695 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (aromatic C-H).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Nickel Cyclization | 70 | 12 | High |

| Suzuki Coupling | 65 | 18 | Moderate |

| Direct Alkylation | 55 | 8 | Low |

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Various substituted imidazole and thiophene derivatives.

Scientific Research Applications

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde is a chemical compound with potential applications in scientific research, particularly in the development of novel therapeutic agents .

Basic Information

Anti-Leishmanial Research

A study has explored the potential of thiadiazole derivatives, including those containing a methylimidazole group, as inhibitors of Leishmania major, a parasite responsible for leishmaniasis .

- Promastigote Inhibition: Methyl-imidazole containing derivative 6e was recognized as the most active compound against L. major promastigotes, exhibiting IC50 values of 11.2 µg/mL and 7.1 µg/mL after 24 and 48 hours, respectively .

- Comparative Efficacy: Compound 6e is more than 4 times more effective than Glucantime, a standard drug, which had an IC50 of 50 µg/mL after 24 hours and 25 µg/mL after 48 hours .

- MTT Assay: The antileishmanial effects of the compounds were investigated using the MTT colorimetric assay .

Summary Table

| Compound | IC50 (µg/mL) 24h | IC50 (µg/mL) 48h | Reference drug IC50 (µg/mL) 24h | Reference drug IC50 (µg/mL) 48h |

|---|---|---|---|---|

| Methyl-imidazole containing derivative 6e | 11.2 | 7.1 | Glucantime 50 | Glucantime 25 |

Other potential applications

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, which is useful in enzyme inhibition and catalysis .

Comparison with Similar Compounds

Structural Features and Electronic Properties

Table 1: Structural Comparison of Selected Imidazole-Containing Aldehydes

- Electronic Effects: The thiophene ring in the target compound contributes moderate electron-withdrawing effects compared to benzene in 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.

- Reactivity : The aldehyde group in the target compound is more sterically accessible than in benzo[b]thiophene-2-carbaldehyde, where the fused benzene ring may hinder reactions at the aldehyde site .

Spectral Characterization

Table 3: Key Spectral Data for Comparative Analysis

- NMR Trends : The aldehyde proton in the target compound is expected to resonate near δ 10.0 ppm, similar to benzaldehyde derivatives. Thiophene protons typically appear upfield (δ 7.0–8.0 ppm) compared to benzene (δ 7.5–8.5 ppm) due to reduced aromaticity .

Biological Activity

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde is a compound that incorporates an imidazole ring and a thiophene moiety, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Imidazole Ring : Known for its role in various biological processes and as a building block in pharmaceuticals.

- Thiophene Moiety : Contributes to the compound's electronic properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . In studies, this compound demonstrated notable inhibition against these pathogens, suggesting its potential as an antimicrobial agent.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins, which are crucial for cell survival . For example, compounds similar to this compound exhibited IC50 values below 25 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating strong anti-proliferative effects .

Anti-inflammatory Effects

Imidazole-containing compounds have also been recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses . This suggests that this compound could be explored further for treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Binding : It can modulate receptor activities that are pivotal in signaling pathways related to inflammation and cancer.

Case Studies

Q & A

Q. What are common synthetic routes for 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde and its derivatives?

The compound is typically synthesized via condensation reactions between imidazole derivatives and thiophene-carbaldehyde precursors. For example, imidazole-carbaldehydes can react with thiosemicarbazides in methanol to form thiosemicarbazones . Another approach involves Claisen-Schmidt condensation, where substituted aldehydes react with ketones in ethanol or methanol under reflux, followed by purification via recrystallization . Solvent choice (e.g., methanol vs. ethanol) and catalysts like tetrakis(dimethylamino)ethylene (TDAE) significantly influence reaction efficiency and yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹, aromatic C=C at ~1440–1580 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms structural assignments, such as imidazole NH protons (~δ 9.5–12.9 ppm) and aldehyde protons (~δ 9.5–10.5 ppm) .

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, and O percentages .

Q. How can researchers ensure compound purity during synthesis?

Purity is validated via:

- TLC Monitoring : Tracks reaction progress using silica gel plates (e.g., Merck Kieselgel 60 GF254) .

- Recrystallization : Ethanol or methanol are common solvents for removing unreacted starting materials .

- Melting Point Analysis : Sharp melting points (e.g., 223°C for related imidazole derivatives) indicate homogeneity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. For example, theoretical studies on imidazole-thiosemicarbazones reveal charge transfer interactions critical for antifungal activity . Molecular docking simulations (e.g., using Gaussian 09) further assess binding affinities to biological targets like enzymes .

Q. What strategies resolve contradictory spectral data in structural elucidation?

- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, IR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For instance, X-ray diffraction confirmed the planar geometry of phenanthroimidazole derivatives .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish overlapping proton signals in NMR .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Catalyst Screening : TDAE improves yields in nucleophilic substitutions by stabilizing reactive intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time for imidazole-thiophene hybrids compared to conventional heating .

Q. What methodologies are used to study structure-activity relationships (SAR) for biological applications?

- Bioactivity Assays : Test antifungal or antibacterial activity against standardized strains (e.g., Candida albicans) .

- QSAR Modeling : Correlate electronic parameters (e.g., logP, polar surface area) with activity data to guide derivative design .

- Crystallographic Studies : Resolve binding modes, as seen in imidazole-triazole hybrids targeting enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.